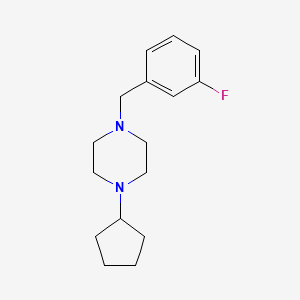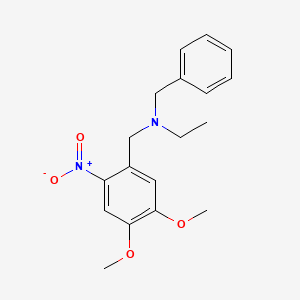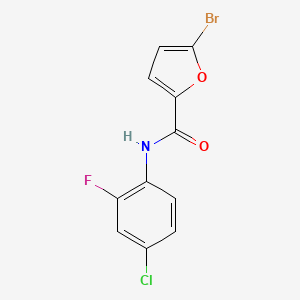
3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has been investigated for its anticancer properties. Studies have shown that 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
In materials science, 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has been used as a building block for the synthesis of organic materials, such as polymers and liquid crystals. 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile-based materials have unique optical and electrical properties, making them suitable for various applications, such as displays, sensors, and electronic devices.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes that are involved in cell proliferation and survival. 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has also been found to induce the production of reactive oxygen species, which can cause oxidative stress and eventually lead to cell death.
Biochemical and Physiological Effects
3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Studies have also suggested that 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile. One area of interest is the development of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile-based materials for various applications, such as organic electronics and photonics. Another area of interest is the investigation of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile as a potential therapeutic agent for various diseases, such as cancer and inflammation. Further studies are also needed to fully understand the mechanism of action of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile and its effects on different cell types and tissues.
Conclusion
In conclusion, 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is needed to fully understand its potential and to develop new applications for this promising compound.
Métodos De Síntesis
The synthesis of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile involves the reaction of 2,4-dimethylacetophenone with benzene sulfonyl chloride in the presence of a base, followed by the addition of acrylonitrile. The resulting product is a yellow crystalline compound that has a melting point of 126-128°C.
Propiedades
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2,4-dimethylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-13-8-9-15(14(2)10-13)11-17(12-18)21(19,20)16-6-4-3-5-7-16/h3-11H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDRHQYXIHPSTK-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)



![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)


![6-(2-furyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5785946.png)
![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)